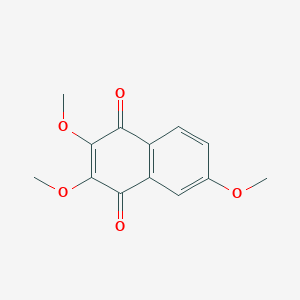

2,3,6-Trimethoxynaphthalene-1,4-dione

Vue d'ensemble

Description

2,3,6-Trimethoxynaphthalene-1,4-dione is a naphthoquinone compound with the chemical formula C₁₂H₁₀O₄ . It bears two methoxy substituents at positions 2 and 3 on the naphthalene ring. This compound is of interest due to its redox-cycling properties, which induce intracellular superoxide anion formation. Depending on its concentration, it can lead to various cellular responses, including cell proliferation, apoptosis, or necrosis. Researchers often use it to study the role of reactive oxygen species (ROS) in cell toxicity and related processes .

Synthesis Analysis

The synthesis of 2,3,6-Trimethoxynaphthalene-1,4-dione involves introducing methoxy groups onto a naphthoquinone scaffold. Specific synthetic routes may vary, but common methods include methylation of the corresponding hydroquinone or oxidative coupling of methoxy-substituted naphthalenes. Detailed synthetic procedures can be found in relevant literature .

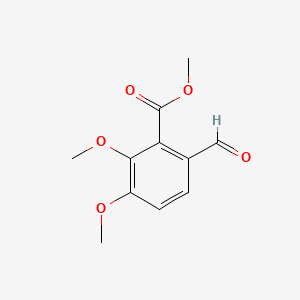

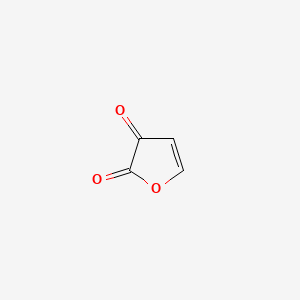

Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethoxynaphthalene-1,4-dione consists of a naphthalene core with two methoxy groups (–OCH₃) attached at positions 2 and 3. The quinone moiety contributes to its redox properties, making it a versatile compound for biological studies .

Chemical Reactions Analysis

2,3,6-Trimethoxynaphthalene-1,4-dione participates in various chemical reactions, including redox processes. Its quinone structure allows it to undergo reduction and oxidation cycles, leading to the generation of reactive oxygen species. Researchers often explore its reactivity with cellular components and other biomolecules .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Catalysis

2,3,6-Trimethoxynaphthalene-1,4-dione has been utilized as a starting material in various syntheses and catalysis processes. It has been identified as a stable tautomer and is considered an interesting starting material for synthesis. Efficient isolation and preparation of its [Cr(CO)3] complexes have been reported, leading to efficient desymmetrization using chiral diamine acyl-transfer catalysts (Kündig et al., 2005).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 2,3,6-Trimethoxynaphthalene-1,4-dione have been used to synthesize high molecular weight and high Tg polymers, and as bifunctional monomers for toughening polylactide. This has led to significant improvements in toughness over polylactic acid and binary blends of polylactic acid and poly(1,5-cyclooctadiene) (Jing & Hillmyer, 2008).

Photoluminescence and Fluorescence

A study highlighted the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives by a three-component reaction. These derivatives were noted for their fluorescence in solution, emitting green light, and have been suggested for applications where fluorescent materials are required (Dabiri et al., 2011).

Environmental Applications

2,3,6-Trimethoxynaphthalene-1,4-dione derivatives have also found applications in environmental chemistry. A study described the use of spirocyclopropane derivatives, derived from naphthalene-1,4-dione, for the protection of mild steel in acidic environments, suggesting their potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, naphthalene-1,4-dione derivatives have been synthesized and characterized for various biological activities. For example, the study of crystal structures and thermograms of 3,3'-(biphenyl-4,4'-diyl)dipentane-2,4-dione derivatives provided insights into their potential applications in pharmaceuticals and drug delivery systems (Shu-yan, 2009).

Mécanisme D'action

The compound’s mechanism of action involves its ability to generate superoxide anions intracellularly. Depending on the cellular context and concentration, it can trigger different outcomes: cell proliferation, apoptosis (programmed cell death), or necrosis (cell death due to injury). Understanding this mechanism is crucial for deciphering its impact on cellular processes .

Orientations Futures

Research on 2,3,6-Trimethoxynaphthalene-1,4-dione continues to explore its applications in oxidative stress studies, cancer therapy, and drug development. Investigating its interactions with cellular targets and developing derivatives with improved properties are promising avenues for future research .

Propriétés

IUPAC Name |

2,3,6-trimethoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-16-7-4-5-8-9(6-7)11(15)13(18-3)12(17-2)10(8)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUPODDBGOIXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(C2=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546047 | |

| Record name | 2,3,6-Trimethoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trimethoxynaphthalene-1,4-dione | |

CAS RN |

62345-17-9 | |

| Record name | 2,3,6-Trimethoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

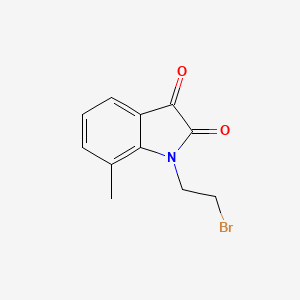

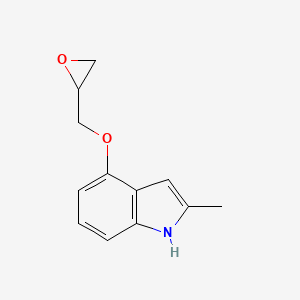

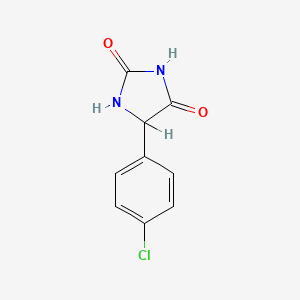

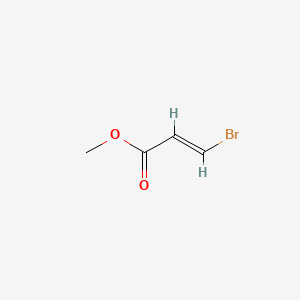

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.